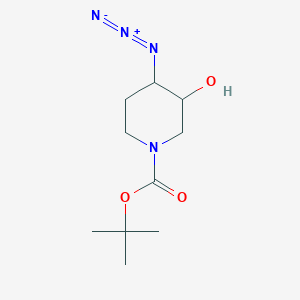

tert-Butyl 4-azido-3-hydroxypiperidine-1-carboxylate

Overview

Description

“tert-Butyl 4-azido-3-hydroxypiperidine-1-carboxylate” is an organic compound . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The compound has a molecular formula of C10H18N4O2 and an average mass of 226.275 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring which bears a carboxylate group . The compound has a molecular formula of C10H18N4O2 and an average mass of 226.275 Da .Scientific Research Applications

Synthesis of Substituted tert-Butyl 4-Hydroxypiperidine-1-carboxylate

The research by Boev et al. (2015) focuses on synthesizing tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives, which are crucial for creating various piperidine structures. The study showcases the synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates with high yield, highlighting the compound's significance in producing diverse piperidine derivatives.

Development of Novel Protein Tyrosine Kinase Inhibitors

Chen Xin-zhi (2011) outlines the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in developing the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This research Chen Xin-zhi (2011) demonstrates the compound's application in medicinal chemistry, particularly in creating targeted therapies for specific proteins.

Synthesis of Anticancer Drug Intermediates

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, discussed by Zhang et al. (2018), is vital for synthesizing small molecule anticancer drugs. This research highlights the compound's role in developing novel cancer treatments, marking its importance in the pharmaceutical industry.

Synthesis of Biologically Active Compounds

Research by Kong et al. (2016) on the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate shows its application in creating biologically active compounds like crizotinib. This work emphasizes the compound's versatility in the synthesis of therapeutically significant molecules.

Synthesis of Chiral Compounds

The work of Scheffler et al. (2002) demonstrates the preparation of new tert-butyl (Z)- and (E)-((S)-4-hydroxy-tetrafuranylidene)carboxylates from (S)-4-chloro-3-hydroxybutyrate and AcOtBu-LDA enolate. This highlights the compound's role in synthesizing chiral compounds, which are crucial in medicinal chemistry for creating drugs with specific properties.

Mild and Efficient Synthesis of Protected Amines

Lebel and Leogane (2005) describe a method for synthesizing tert-butyl carbamate from a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide. Their work Lebel and Leogane (2005) shows the compound's utility in creating protected amines, which are essential intermediates in organic synthesis.

Safety and Hazards

Properties

IUPAC Name |

tert-butyl 4-azido-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-5-4-7(12-13-11)8(15)6-14/h7-8,15H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCGXBAKIMNIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2903835.png)

![4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2903836.png)

![6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2903838.png)

![Methyl [(2,6-difluorophenyl)sulfonyl]acetate](/img/structure/B2903842.png)

![(1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2903843.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-ynamide](/img/structure/B2903846.png)

![2-(4-chlorophenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2903849.png)

![Methyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2903851.png)

![N-(4-acetylphenyl)-2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2903855.png)